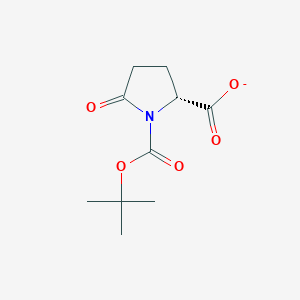

Boc-D-pyr-OH

Description

Significance of Pyrrolidine (B122466) and Pyroglutamic Acid Scaffolds in Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and its derivative, pyroglutamic acid, are fundamental structural motifs in organic chemistry. researchgate.netnih.gov Their prevalence in both natural and synthetic compounds underscores their importance in the design and synthesis of biologically active molecules. nih.govacs.org

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs and natural products. nih.gov This five-membered ring is a versatile framework that can be readily functionalized to explore chemical space three-dimensionally, a key advantage in the development of new therapeutic agents. nih.govresearchgate.net Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. nih.gov

Pyroglutamic acid, a derivative of glutamic acid, is a naturally occurring compound found in various biological systems. georganics.skrupahealth.com It serves as a crucial chiral precursor in the asymmetric synthesis of a wide array of bioactive natural products and pharmaceuticals. researchgate.netbenthamdirect.com The rigid, cyclic structure of pyroglutamic acid imparts conformational constraint, a desirable feature in the design of peptidomimetics and other structured molecules. researchgate.net Its presence in numerous natural products highlights its evolutionary selection as a stable and versatile structural unit. frontiersin.org

Boc-D-pyr-OH as a Chiral Building Block in Advanced Organic Synthesis

This compound integrates the key features of a chiral pyroglutamic acid scaffold and a strategically important Boc protecting group. This combination makes it a highly valuable chiral building block for the synthesis of complex target molecules. cymitquimica.comchemimpex.com The D-configuration of the stereocenter provides access to enantiomeric series of compounds that may exhibit different biological activities compared to their L-counterparts.

The carboxylic acid functionality of this compound can be readily activated and coupled with a variety of nucleophiles, while the Boc-protected nitrogen ensures that the amine does not interfere. Subsequent removal of the Boc group can unmask the nitrogen for further elaboration, or the lactam ring itself can be opened to reveal a glutamic acid derivative. This versatility allows for the construction of a diverse range of complex structures, including peptidomimetics, alkaloids, and other pharmacologically relevant compounds. beilstein-journals.orgclockss.org The use of this compound in total synthesis campaigns exemplifies its role as a reliable and efficient means of introducing a defined stereocenter and a functionalized heterocyclic core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14NO5- |

|---|---|

Molecular Weight |

228.22 g/mol |

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1 |

InChI Key |

MJLQPFJGZTYCMH-ZCFIWIBFSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Boc D Pyr Oh and Analogous Pyroglutamic Acid Derivatives

Asymmetric Synthesis of Chiral Pyrrolidine (B122466) and Pyroglutamic Acid Derivatives

Gold-Catalyzed Tandem Reactions for Stereoselective Pyrrolidine Synthesis

Gold catalysis has emerged as a powerful tool for the stereoselective synthesis of pyrrolidine derivatives, which are core structures in many bioactive molecules. Gold complexes, acting as soft Lewis acids, efficiently activate carbon-carbon multiple bonds (alkenes, alkynes, allenes) towards nucleophilic attack, facilitating complex transformations under mild conditions. Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, are particularly effective for increasing molecular complexity and atom efficiency.

One notable approach involves gold-catalyzed tandem reactions combining alkyne hydroamination, iminium ion formation, and allylation. These sequences can construct pyrrolidine rings bearing a tetrasubstituted carbon stereocenter. For instance, a gold-catalyzed cascade reaction involving Meyer-Schuster rearrangement of propargylic alcohols, followed by olefin cross-metathesis with amino olefins, and subsequent intramolecular aza-Michael addition, has been employed to synthesize various pyrrolidine and piperidine (B6355638) derivatives. This methodology has been successfully applied in the asymmetric synthesis of complex natural products like (-)-lepadiformine A nih.govresearchgate.net. The tolerance of common amine protecting groups (e.g., Ts, Ns, Cbz, Bz) in these reactions enhances their utility researchgate.net.

Multicomponent Reaction Sequences for Pyroglutamic Acid Derivatives

Multicomponent reactions (MCRs) offer convergent and efficient pathways for constructing complex molecular architectures from simple starting materials in a single operation. Several MCR strategies have been developed for pyroglutamic acid derivatives.

Knoevenagel–Michael-Hydrolysis-Lactamization-Decarboxylation (KMHL-D) Sequence

A novel and practical method for synthesizing 3-substituted pyroglutamic acid derivatives involves a one-pot multicomponent reaction utilizing Meldrum's acid, an aldehyde, and a Schiff's base. This sequence proceeds through an unprecedented chemoselective Knoevenagel–Michael-hydrolysis-lactamization domino sequence, ultimately leading to 4-carboxy-3-substituted pyroglutamic acid derivatives under mild conditions rsc.orgresearchgate.netrsc.orgdrpress.org. The reaction has been shown to work well with a variety of aldehydes, including enolizable aliphatic aldehydes, and tolerates various reaction conditions rsc.orgresearchgate.net. The product formed is believed to act as an autocatalyst, accelerating its own formation rsc.orgresearchgate.net. While this method provides efficient access to substituted pyroglutamic acids, enantioselective variations are still under development rsc.org.

Ugi Reaction Approaches Utilizing Chiral γ-Keto Acids

The Ugi reaction, a four-component reaction (U-4C-3CR), is a powerful tool for synthesizing diverse molecular scaffolds, including pyroglutamic acid analogues. By employing chiral γ-keto acids as one of the components, it is possible to introduce stereochemistry into the resulting pyroglutamic acid derivatives. The Ugi reaction offers mild reaction conditions and a convergent strategy, allowing for the synthesis of functionalized pyroglutamic acids clockss.orgwhiterose.ac.ukbeilstein-journals.orgthieme-connect.com.

Research has explored the use of convertible isonitriles in Ugi reactions with γ-keto acids to facilitate selective cleavage of C-terminal amide bonds, yielding pyroglutamic acid analogues clockss.orgwhiterose.ac.uk. For example, the reaction of γ-keto acids with amines and isocyanides can lead to anilides, which can then be converted to N-acylindoles and subsequently to pyroglutamic acid derivatives through hydrolysis whiterose.ac.uk. The diastereoselectivity of these reactions can be influenced by the choice of chiral γ-keto acids clockss.orgwhiterose.ac.uk.

Michael Addition Strategies for Functionalized Pyroglutamic Acids

Michael addition reactions are fundamental carbon-carbon bond-forming reactions that have been extensively utilized in the synthesis of pyroglutamic acid derivatives, particularly for introducing functionalization and controlling stereochemistry.

Double Michael Reactions with Amide-Tethered Diacids and Alkynones

A significant strategy for generating highly functionalized pyroglutamic acid derivatives involves the double Michael reaction of amide-tethered diacids with alkynones nih.govresearchgate.netacs.orgresearchgate.net. In the presence of a base (e.g., potassium tert-butoxide) and an additional metal salt, these reactions proceed to form pyroglutamic acid derivatives with complex substitution patterns. The metal salt plays a crucial role in improving the diastereoselectivities of these reactions nih.govresearchgate.netacs.orgresearchgate.net. This method allows for the creation of multiple new stereocenters and functional groups in a single annulation process.

Influence of Metal Salt Additives on Diastereoselectivity

The diastereoselectivity of Michael addition reactions, particularly in the synthesis of pyroglutamic acid derivatives, can be significantly influenced by the presence of metal salt additives nih.govresearchgate.netacs.orgresearchgate.netscience.gov. These additives can coordinate with the reactants or intermediates, directing the stereochemical outcome of the reaction. For example, in the double Michael reactions of amide-tethered diacids with alkynones, the addition of specific metal salts has been shown to enhance diastereoselectivities nih.govresearchgate.netacs.orgresearchgate.net. Similarly, in other Michael addition strategies for functionalized pyroglutamic acids, metal salts like FeCl3 have been investigated for their role in achieving high diastereoselectivity d-nb.infosci-hub.se. The precise nature of the metal salt and its interaction with the substrates are critical for controlling the stereochemical outcome.

Stereochemical Aspects in the Synthesis and Application of Boc D Pyr Oh

Enantioselectivity in Pyrrolidine-Based Organocatalysis

Pyrrolidine (B122466) derivatives, particularly those derived from proline, are recognized as privileged scaffolds in organocatalysis due to their ability to activate substrates and create a chiral environment for asymmetric transformations unibo.itresearchgate.netresearchgate.netscielo.br. Boc-D-pyr-OH, or compounds synthesized from it, can contribute to the development of highly enantioselective catalysts.

Design Principles for Chiral Organocatalysts Derived from Pyrrolidine Scaffoldsunibo.itresearchgate.netresearchgate.netscielo.brnih.govnih.govmdpi.com

The design of effective pyrrolidine-based organocatalysts often involves strategic modifications to the pyrrolidine ring to enhance catalytic activity and stereoselectivity. Key principles include:

Scaffold Rigidity and Chirality: The inherent chirality of the pyrrolidine ring, often derived from natural amino acids like proline or pyroglutamic acid, is fundamental. The stereochemistry at various positions on the ring dictates the spatial arrangement of substituents, influencing substrate binding and transition state stabilization.

Introduction of Bulky Groups: Incorporating bulky substituents at strategic positions, such as the C2 or C4 positions of the pyrrolidine ring, can create a more defined chiral pocket, leading to higher enantioselectivity unibo.itnih.gov.

Functional Group Integration: The presence of hydrogen bond donors or acceptors, acidic or basic sites, or Lewis basic centers can further enhance catalytic performance by facilitating substrate activation or stabilizing transition states. For instance, incorporating thiourea (B124793) or amide functionalities alongside the pyrrolidine core can lead to bifunctional catalysts mdpi.com.

Precursor Role: Compounds like N-Boc-D-proline sigmaaldrich.com and related Boc-protected pyrrolidines serve as crucial starting materials for synthesizing these sophisticated organocatalysts. The Boc protecting group offers stability and allows for selective functionalization during catalyst synthesis.

Tripeptide Organocatalysts Based on Proline and Pyrrolidine Unitsnih.govresearchgate.netresearchgate.netuoa.grthieme-connect.com

Tripeptides incorporating proline or other pyrrolidine units have emerged as powerful organocatalysts for various asymmetric reactions, including Michael additions and aldol (B89426) reactions. The combination of the pyrrolidine's amine functionality with the peptide backbone's structural organization and hydrogen-bonding capabilities allows for precise stereocontrol.

Mechanism of Action: These catalysts typically activate carbonyl compounds via enamine formation with the proline residue. The peptide chain then organizes the transition state through hydrogen bonding interactions with the electrophile, directing the stereochemical outcome nih.govresearchgate.netuoa.gr.

Structural Significance: The sequence and stereochemistry of the amino acids within the tripeptide are critical. For example, the tripeptide H-D-Pro-Pro-Glu-NH2 has demonstrated exceptional catalytic efficiency and enantioselectivity in the asymmetric conjugate addition of aldehydes to nitroolefins nih.govresearchgate.netuoa.gr. The D-Pro-Pro moiety is considered the primary driver of stereoselectivity, while the C-terminal amide and carboxylic acid groups fine-tune the catalyst's performance researchgate.net.

Table 1: Examples of Tripeptide Organocatalysts in Asymmetric Synthesis

| Catalyst Structure (Key Components) | Reaction Type | Substrates Example | Typical Yield (%) | Enantioselectivity (ee%) | Diastereoselectivity (dr) | Reference |

| H-D-Pro-Pro-Glu-NH2 | Michael Addition | Aldehydes + Nitroolefins | 80-99 | Up to 99% | High | nih.govresearchgate.netuoa.gr |

| H-Pro-Tle-Gly-OH | Michael Addition | Cyclohexanone + β-Nitrostyrenes | Up to 98% | Up to 92% | Good | thieme-connect.com |

| Pro-Phe-AA-OtBu (various AA) | Aldol Reaction | Ketones + Aldehydes | Up to 99% | Up to 99% | Up to 97:3 | uoa.gr |

Chiral Induction and Diastereocontrol in Synthetic Pathways

The synthesis of chiral pyrrolidine systems often involves creating multiple stereogenic centers with high fidelity. This compound and related chiral pyrrolidine precursors are instrumental in achieving this.

Asymmetric Construction of Stereogenic Centers in Pyrrolidine Systemsunibo.itresearchgate.netresearchgate.netnih.govnih.govcjcatal.comresearchgate.netacs.orgbenthamdirect.comingentaconnect.comeurekaselect.comresearchgate.netrsc.orgnih.govacs.org

The construction of stereogenic centers within pyrrolidine rings is a significant area of research in organic synthesis. Various methodologies leverage chiral pyrrolidine scaffolds or precursors to achieve high levels of enantioselectivity and diastereocontrol.

1,3-Dipolar Cycloadditions: Reactions involving azomethine ylides and dipolarophiles are a direct route to pyrrolidines. Organocatalysts, including proline derivatives, or metal catalysts with chiral ligands are employed to achieve asymmetric cycloadditions, yielding pyrrolidines with multiple stereocenters cjcatal.comacs.orgbenthamdirect.comingentaconnect.comeurekaselect.com. For example, Cu(I)-catalyzed asymmetric 1,3-dipolar cycloadditions can afford spirocyclic pyrrolidines with contiguous quaternary stereocenters in high yields and excellent stereoselectivities (up to 98% ee, >98:2 dr) cjcatal.com.

Memory of Chirality: Intramolecular SN2' reactions of α-amino ester enolates with allylic halides can lead to functionalized pyrrolidines with excellent diastereo- and enantioselectivity, preserving chirality through transient enolate intermediates researchgate.net.

Cascade/Tandem Reactions: The development of cascade or domino reactions allows for the efficient, stereocontrolled synthesis of complex pyrrolidine structures in a single operation acs.org. For instance, organocatalytic doubly annulative approaches can construct fused pyrrolidine rings with high enantio- and diastereoselectivity acs.org.

Stereocontrol in Tandem Reaction Sequencesresearchgate.netnih.govacs.orgnih.govacs.org

Tandem reaction sequences are particularly valuable for building molecular complexity efficiently while controlling stereochemistry. Pyrrolidine synthesis benefits greatly from these strategies.

Palladium-Catalyzed Tandem Reactions: Palladium catalysis enables tandem sequences, such as N-arylation/carboamination, for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. These reactions can achieve good to excellent diastereoselectivity, often favoring specific cis or trans configurations depending on the substrate and catalyst system nih.gov.

Gold-Catalyzed Tandem Reactions: Gold catalysis has been employed in tandem reactions for the synthesis of pyrrolidine derivatives bearing tetrasubstituted carbon stereocenters. These sequences can be stereodivergent, with the stereochemical outcome influenced by the nitrogen protecting group researchgate.net.

Photochemical Tandem Catalysis: The combination of photoredox catalysis with chiral Lewis acid catalysis offers a powerful approach for stereocontrolled photochemical reactions, including [3+2] cycloadditions, which can lead to chiral pyrrolidine scaffolds with high enantioselectivity acs.org.

Chiral Resolution Methodologies Utilizing D-Pyroglutamic Acid Derivativesgoogle.comgoogle.comtcichemicals.comnih.govmdpi.combocsci.com

Chiral resolution, the process of separating enantiomers from a racemic mixture, is a critical step in obtaining enantiopure compounds. D-pyroglutamic acid and its derivatives serve as valuable tools in these methodologies.

Resolving Agents: D-pyroglutamic acid is a cost-effective and readily available chiral resolving agent. It can be used to form diastereomeric salts with racemic amines or other chiral compounds, which can then be separated by crystallization google.comtcichemicals.com. For example, D-pyroglutamic acid has been successfully employed for the chiral resolution of 3-hydroxy piperidine (B6355638), leading to the enantiopure (S)-N-Boc-3-hydroxy piperidine google.com. Its recoverability and lower cost compared to other chiral resolving agents make it an attractive option for industrial applications google.com.

Chiral Derivatizing Agents (CDAs): Derivatives of pyroglutamic acid, such as Z-D-pyroglutamic acid, can act as chiral derivatizing agents. They react with chiral analytes to form diastereomers, which can then be separated using chromatographic techniques like HPLC or SFC, allowing for the determination of enantiomeric purity mdpi.combocsci.com. This is crucial for quality control in pharmaceutical development.

Chiral Stationary Phases (CSPs): While not directly using pyroglutamic acid as a mobile phase additive, the structural motif is relevant in the context of chiral chromatography. The separation of pyrrolidone derivatives using chiral stationary phases highlights the importance of chiral recognition in analytical and preparative separations nih.gov.

Advanced Applications in Organic and Medicinal Chemistry Research

Application in Peptide and Peptidomimetic Synthesis

The synthesis of peptides and their mimetics relies on the precise, stepwise assembly of amino acid units. The use of protecting groups is fundamental to this process, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. Boc-D-pyr-OH plays a significant role in this context, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS).

Role as a Protecting Group in Boc Solid-Phase Peptide Synthesis

In the realm of peptide synthesis, the tert-Butoxycarbonyl (Boc) group is a well-established temporary protecting group for the α-amino function of an amino acid. The classical Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS) utilizes Boc for temporary N-terminal protection and more permanent, benzyl-based (Bzl) groups for the side chains of reactive amino acids.

This compound is an integral component in this strategy when a D-pyroglutamic acid residue is required in a peptide sequence. The Boc group effectively masks the nucleophilicity of the α-amine, preventing it from reacting during the coupling of the subsequent amino acid in the chain. A key advantage of the Boc group is its selective lability under acidic conditions. It is typically removed using a solution of 20% to 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), a process that does not affect the more robust benzyl-based side-chain protecting groups or the linkage of the peptide to the solid support resin. This selective deprotection allows for the iterative process of coupling and deprotection required to build the peptide chain.

While the Fmoc (9-Fluorenylmethyloxycarbonyl) strategy, which uses a base for deprotection, has gained widespread use for its milder conditions, the Boc strategy remains highly relevant and is often preferred for specific applications such as the synthesis of hydrophobic peptides or particularly long and complex sequences.

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies in SPPS

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate Acid (e.g., 20-50% TFA in DCM) | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) |

| Side-Chain Protection | Acid-labile (e.g., Benzyl-based), requires strong acid (HF, TFMSA) for final cleavage | Acid-labile (e.g., t-Butyl-based), removed with moderate acid (TFA) during final cleavage |

| Orthogonality | Quasi-orthogonal (both groups removed by acid of different strengths) | Orthogonal (Nα and side-chain groups removed by different mechanisms) |

| Advantages | - Good for long or difficult sequences- Can reduce peptide aggregation- Starting materials are often less expensive | - Milder overall conditions- Easier final cleavage- Good for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins) |

Impact on Yield and Purity in Synthetic Peptide Processes

The reliable and complete removal of the Boc group from residues like this compound is therefore critical. If the deprotection step is incomplete, a portion of the peptide chains will not be available for the next coupling reaction, resulting in the formation of deletion sequences (peptides missing one or more amino acids). These truncated peptides are often difficult to separate from the target peptide, thereby reducing the final purity. The robust and well-characterized nature of the Boc deprotection reaction using TFA helps to maximize the efficiency at each step, which is essential for achieving acceptable yields and high purity in the final product.

Table 2: Effect of Stepwise Reaction Yield on Overall Theoretical Yield in SPPS

| Length of Peptide (Amino Acids) | Number of Reactions | Stepwise Yield | Overall Theoretical Yield |

| 10-mer | 20 | 99.0% | 81.8% |

| 10-mer | 20 | 97.0% | 54.4% |

| 40-mer | 80 | 99.5% | 67.0% |

| 40-mer | 80 | 99.0% | 44.9% |

| 70-mer | 140 | 99.5% | 49.6% |

| 70-mer | 140 | 97.0% | 1.4% |

Data adapted from theoretical calculations demonstrating the cumulative effect of reaction efficiency. researchgate.net

Design and Synthesis of Bioactive Molecules

Beyond its role in constructing standard peptides, this compound serves as a valuable chiral building block for creating novel molecules with specific biological functions, including enzyme inhibitors and complex heterocyclic structures.

Development of Enzyme Inhibitors and Other Bioactive Compounds

Pyroglutamic acid is the structural core of many naturally occurring bioactive molecules. google.com Its rigid, cyclic structure makes it an attractive scaffold for the design of peptidomimetics and small molecule drugs. Incorporating such conformationally constrained units is a key strategy in medicinal chemistry for developing potent and selective enzyme inhibitors. clockss.org By restricting the rotational freedom of a molecule, the entropic cost of binding to a target protein's active site is reduced, which can lead to enhanced binding affinity.

This compound provides chemists with a ready-to-use, enantiomerically pure building block containing this rigid scaffold. It can be incorporated into peptide sequences or used as a starting point for more complex chemical modifications to generate libraries of compounds for screening. For example, patents have described the synthesis of Hepatitis C virus NS3 protease inhibitors using Boc-pyroglutamic acid as a starting material, which is further alkylated to create substituted proline-like structures. google.comresearchgate.net This highlights its utility as a chiral synthon for generating bioactive molecules designed to interact with specific biological targets. fu-berlin.de

Building Blocks for Novel Heterocyclic Amino Acid-like Derivatives

The chemical structure of this compound makes it an ideal precursor for the synthesis of novel, non-natural amino acid derivatives and other complex heterocyclic systems. The field of drug discovery often seeks molecules that mimic the structure of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability.

Role in the Total Synthesis of Complex Natural Products

The chiral scaffold of this compound has proven to be a valuable starting material in the enantioselective total synthesis of several complex natural products. Its rigid, cyclic structure and stereochemically defined centers provide a strategic advantage in constructing intricate molecular architectures.

Total Synthesis of Macrocyclic Depsipeptides (e.g., Didemnin (B1252692) Analogs)

Macrocyclic depsipeptides, such as the didemnins, are a class of marine-derived natural products known for their potent biological activities, including antitumor, antiviral, and immunosuppressive properties. The complex structure of these molecules, characterized by a large lactone ring containing both amide and ester linkages, presents a significant synthetic challenge. While direct literature explicitly detailing the use of this compound in the total synthesis of Didemnin analogs is not prevalent, the incorporation of pyroglutamic acid residues is a known feature in this class of compounds.

The general synthetic strategy for didemnin analogs often involves the coupling of multiple amino acid and hydroxy acid fragments to form a linear precursor, which is subsequently cyclized. The Boc protecting group is instrumental in these syntheses, allowing for the sequential addition of amino acid units while preventing unwanted side reactions at the nitrogen terminus. Given that pyroglutamic acid is a component of some depsipeptides, it is plausible that this compound could serve as a key building block in the synthesis of specific didemnin analogs or related macrocyclic depsipeptides. The D-configuration would provide access to the non-natural enantiomers or diastereomers of these compounds, which are crucial for structure-activity relationship (SAR) studies.

A hypothetical synthetic route could involve the coupling of this compound with other protected amino acid or hydroxy acid fragments, followed by deprotection and further elongation of the peptide chain. The pyroglutamate (B8496135) moiety could be incorporated either within the macrocyclic ring or as part of a side chain.

| Didemnin Analog Synthesis Step | Potential Role of this compound | Key Transformation |

| Fragment Synthesis | Chiral building block for a specific peptide fragment. | Peptide coupling reactions (e.g., using DCC, HOBt). |

| Linear Precursor Assembly | Introduction of a pyroglutamic acid residue. | Sequential deprotection and coupling steps. |

| Macrocyclization | Formation of the macrocyclic depsipeptide ring. | Intramolecular lactamization or lactonization. |

Asymmetric Synthesis of Marine Tricyclic Alkaloids (e.g., Lepadiformine A)

The marine alkaloid Lepadiformine A, a member of the tricyclic quinolizidine (B1214090) alkaloid family, has garnered significant attention from the synthetic community due to its unique structure and biological activity. The asymmetric synthesis of Lepadiformine A has been successfully achieved utilizing derivatives of pyroglutamic acid as chiral starting materials.

In a notable total synthesis, a derivative of L-pyroglutamic acid was employed to establish the key stereocenters of the molecule. researchgate.net This highlights the utility of the pyroglutamic acid scaffold in constructing the complex fused ring system of Lepadiformine A. While this specific synthesis utilized the L-enantiomer, the availability of this compound provides a direct route to the enantiomer of the natural product, (-)-Lepadiformine A, which is essential for biological evaluation and SAR studies.

The synthesis typically involves the transformation of the pyroglutamic acid derivative through a series of stereocontrolled reactions to construct the quinolizidine core. The Boc protecting group in this compound would be crucial for controlling the reactivity of the nitrogen atom during the initial synthetic steps, allowing for selective modifications at other positions of the molecule.

| Key Intermediate in Lepadiformine A Synthesis | Starting Material | Reference |

| Chiral piperidine derivative | L-pyroglutamic acid derivative | researchgate.net |

Contribution to Mitomycin Analogs and Pyrrolo-indole Scaffolds

The mitomycins are a family of potent antitumor antibiotics characterized by a dense array of functional groups, including a pyrrolo[1,2-a]indole core. The synthesis of mitomycin analogs and related pyrrolo-indole scaffolds is an active area of research aimed at developing new anticancer agents with improved efficacy and reduced toxicity.

While a direct application of this compound in the total synthesis of mitomycins is not prominently reported, the structural similarity of the pyroglutamic acid core to the pyrrolidine (B122466) ring system present in mitomycins suggests its potential as a chiral precursor. Synthetic strategies towards the pyrrolo[1,2-a]indole skeleton often involve the construction of a substituted pyrrolidine ring followed by its fusion to an indole (B1671886) nucleus. rsc.orgrsc.org

This compound can serve as a versatile starting material for the synthesis of various functionalized pyrrolidines. The carboxylic acid and the protected amine functionalities allow for diverse chemical modifications, enabling the introduction of substituents required for the construction of the target pyrrolo-indole scaffold. The use of the D-enantiomer would allow for the synthesis of enantiomerically pure pyrrolo-indole derivatives, which is critical for the development of chiral drugs.

Development of Chiral Chemical Libraries

The generation of diverse collections of chiral molecules, or chiral chemical libraries, is a cornerstone of modern drug discovery. These libraries are invaluable for screening against biological targets to identify new lead compounds. This compound serves as an excellent starting point for the creation of such libraries due to its inherent chirality and functional handles that allow for diversification.

Synthesis of Spiro- and Ring-Fused Systems

Spirocyclic and ring-fused scaffolds are considered privileged structures in medicinal chemistry as they often exhibit favorable pharmacological properties due to their rigid, three-dimensional conformations. Pyroglutamic acid has been extensively used as a chiral template for the synthesis of a variety of spiro- and ring-fused heterocyclic systems. nih.govclockss.org

The chemical reactivity of the lactam ring in this compound can be exploited to construct spirocyclic structures. For instance, the α-carbon to the carbonyl group can be functionalized, and subsequent intramolecular cyclization reactions can lead to the formation of spiro-fused rings. The Boc protecting group plays a crucial role by modulating the reactivity of the nitrogen and directing the stereochemical outcome of the reactions.

The synthesis of spirocyclic bislactams and lactam-lactones derived from pyroglutamic acid has been reported, demonstrating the feasibility of using this scaffold to generate complex and conformationally constrained molecules. nih.gov

| Scaffold Type | Synthetic Strategy from Pyroglutamic Acid | Key Features |

| Spiro-bislactams | Intramolecular cyclization of functionalized pyroglutamates. | Rigid, three-dimensional structure. |

| Spiro-lactam-lactones | Sequential functionalization and cyclization. | Combination of lactam and lactone rings. |

| Ring-fused systems | Annulation reactions onto the pyroglutamate core. | Fused heterocyclic systems with defined stereochemistry. |

Late-Stage Diversification Strategies for Natural Product-Inspired Scaffolds

Late-stage diversification is a powerful strategy in drug discovery that involves the modification of a common core structure at a late stage of the synthesis to rapidly generate a library of analogs. While specific examples of late-stage diversification of scaffolds directly derived from this compound are not extensively documented, the principles of this approach can be readily applied to pyroglutamic acid-based molecules. chimia.ch

A library of compounds can be generated from a common intermediate synthesized from this compound. The functional groups on this intermediate, such as the carboxylic acid or substituents introduced at the α-position, can be subjected to a variety of chemical transformations to introduce diversity. For example, the carboxylic acid can be converted to a range of amides, esters, or other functional groups.

Furthermore, the development of C-H functionalization methods allows for the direct modification of the pyroglutamic acid scaffold, providing access to novel analogs that would be difficult to synthesize through traditional methods. These late-stage modifications can be used to fine-tune the biological activity and pharmacokinetic properties of the lead compounds.

Derivatization Strategies for Enhanced Analytical Detection in Metabolomics

In the field of metabolomics, the comprehensive analysis of small molecules in biological systems, the accurate detection and quantification of specific compounds are paramount. Pyroglutamic acid and its derivatives, such as this compound, present analytical challenges due to their polarity and sometimes low abundance. Chemical derivatization is a powerful strategy employed to overcome these challenges by modifying the analyte to improve its analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This approach can significantly enhance detection sensitivity, improve chromatographic separation, and ensure greater accuracy in quantification. researchgate.netmeliomics.com

The primary goals of derivatizing pyroglutamic acid are to increase its volatility for GC-MS analysis and to enhance its ionization efficiency and chromatographic retention for LC-MS analysis. meliomics.comnih.gov Derivatization reactions typically target the carboxylic acid functional group of the pyroglutamic acid moiety. The introduction of a chemical tag can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase chromatography columns, and can introduce an easily ionizable group, which boosts the signal in the mass spectrometer. meliomics.com

Common Derivatization Approaches for Pyroglutamic Acid Analysis:

Esterification: The carboxylic acid group can be converted into an ester (e.g., a methyl or ethyl ester). This is a common first step, particularly for GC-MS analysis, as it increases the volatility of the compound. nih.govnih.gov

Acylation: Following esterification, the secondary amine within the lactam ring can be acylated. This two-step derivatization (esterification followed by acylation) creates a less polar and more volatile derivative suitable for GC-MS. nih.govnih.gov

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create volatile derivatives for GC-MS.

Amidation and Tagging for LC-MS: For LC-MS, derivatization aims to improve ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety are used. This can involve coupling the carboxylic acid with a tagging reagent. nih.govmeliomics.com

Detailed Research Findings in Derivatization for Metabolomics

Research has demonstrated the efficacy of various derivatization techniques for the analysis of amino acids and related compounds in complex biological matrices. While studies may not focus exclusively on this compound, the principles are directly applicable to its core structure, pyroglutamic acid.

One significant challenge in the analysis of pyroglutamic acid is its potential formation as an artifact from the cyclization of glutamine or glutamic acid in the ion source of the mass spectrometer. acs.orgacs.org This makes it crucial to use chromatographic methods that can separate these compounds before detection. acs.org Derivatization can aid in this separation.

Isotope labeling is a key strategy for accurate quantification in metabolomics. meliomics.com Chemical isotope labeling involves using a derivatizing reagent that is available in both a light (natural isotope abundance) and heavy (stable isotope-enriched) form. meliomics.com The heavy version is used to derivatize a known amount of a standard, which is then spiked into the sample. The sample's endogenous analytes are derivatized with the light reagent. By comparing the peak intensities of the light and heavy derivatized analyte in the mass spectrometer, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. meliomics.comacs.org

Below are tables summarizing common derivatization reagents and analytical methods used for the detection of pyroglutamic acid and similar amino acids.

Table 1: Derivatization Reagents for GC-MS Analysis of Pyroglutamic Acid

| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|---|

| Methanolic HCl followed by Pentafluoropropionic Anhydride (PFPA) | Carboxylic acid and Amine | Methyl ester, PFP-amide | Creates volatile derivatives suitable for GC-MS with sensitive detection using electron-capture negative-ion chemical ionization (ECNICI). | nih.govnih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic acid | PFB-ester | Useful for the analysis of free pyroglutamic acid; creates a derivative suitable for sensitive GC-MS-ECNICI detection. | nih.govresearchgate.net |

Table 2: Derivatization Reagents for LC-MS Analysis of Amino Acids

| Derivatization Reagent | Target Functional Group | Key Advantages | Reference |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary and secondary amines, phenols | Increases hydrophobicity for better reversed-phase separation and provides a readily ionizable tag. | meliomics.commdpi.com |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary and secondary amines | Improves chromatographic performance and detection sensitivity. | mdpi.com |

| Tandem Mass Tags (TMT) | Primary amines | Allows for multiplexed quantitative analysis of several samples simultaneously and improves ionization efficiency. | nih.gov |

The application of these derivatization strategies allows researchers to incorporate the analysis of compounds like pyroglutamic acid into broader metabolomics studies, providing valuable insights into biochemical pathways and disease states.

Analytical and Computational Studies in Boc D Pyr Oh Research

Advanced Spectroscopic Characterization of Boc-D-pyr-OH Derivatives

Spectroscopic methods provide direct evidence of a compound's molecular structure, functional groups, and stereochemistry. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the molecular architecture of this compound and its derivatives. Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity through spin-spin coupling constants. The characteristic signals of the tert-butoxycarbonyl (Boc) protecting group, such as a singlet for the tert-butyl protons typically appearing around 1.4-1.5 ppm, are readily identifiable. The D-proline or D-pyroglutamic acid moiety contributes signals corresponding to the protons on the pyrrolidine (B122466) ring and the alpha-carbon, with their specific chemical shifts and coupling patterns serving as fingerprints for the stereochemistry and cyclic structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by mapping the carbon skeleton. It reveals distinct signals for each unique carbon atom, including the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the pyrrolidine ring. The chemical shifts are highly sensitive to the electronic environment, thus aiding in the unambiguous assignment of all carbon atoms. While less commonly used for routine characterization due to lower sensitivity, ¹⁵N NMR can provide specific insights into the nitrogen atoms of the Boc carbamate (B1207046) and the pyrrolidine ring, further solidifying structural assignments. Studies on related proline-containing peptides, such as the tripeptide derivative mentioned in reference iucr.org, highlight the power of NMR in elucidating complex structures and conformational parameters.

Mass Spectrometry (MS) is vital for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. In ESI-MS, this compound typically yields protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺), allowing for direct confirmation of its molecular mass. Tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, yielding characteristic fragments that correspond to the loss of the Boc group or cleavage of the pyrrolidine ring, thereby providing further structural validation.

High-Resolution Mass Spectrometry (HR-MS) offers unparalleled accuracy in mass measurement, enabling the determination of the precise elemental composition. For this compound (N-alpha-t-Butyloxycarbonyl-D-pyroglutamic acid), the molecular formula is C₁₀H₁₅NO₅, with a theoretical exact mass of 229.095016. For N-Boc-D-proline, the formula is C₁₀H₁₇NO₄ with a theoretical exact mass of 215.115799. HR-MS allows researchers to distinguish the target compound from isobaric impurities and confirm its identity with high confidence.

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing both the chemical purity and, importantly, the enantiomeric excess (ee) of chiral compounds like this compound derivatives. Reversed-phase HPLC is commonly used to separate the target compound from synthetic byproducts and impurities based on differences in polarity. UV detection is typically employed, as the Boc group and any amide bonds present absorb UV radiation.

For chiral compounds, determining enantiomeric purity is paramount, especially when they are used as building blocks in asymmetric synthesis or in the development of stereochemically pure pharmaceuticals. Chiral HPLC, utilizing specialized stationary phases designed to interact differentially with enantiomers, is the gold standard for resolving and quantifying the D- and L-forms. By comparing the peak areas of the enantiomers, the enantiomeric excess (ee) can be accurately calculated. For instance, N-Boc-D-proline has a reported optical activity of [α]²²/D +60° (c = 2 in acetic acid), which serves as an indirect measure of its enantiomeric purity. Reference iucr.org also points to the use of HPLC in studies involving proline derivatives, underscoring its significance in stereochemical analysis.

Table 1: Key Spectroscopic and Physical Properties

| Property | This compound (N-alpha-t-Butyloxycarbonyl-D-pyroglutamic acid) | N-Boc-D-proline (N-(tert-Butoxycarbonyl)-D-proline) |

| CAS Number | 160347-90-0 | 37784-17-1 |

| Molecular Formula | C₁₀H₁₅NO₅ | C₁₀H₁₇NO₄ |

| Molecular Weight ( g/mol ) | 229.23 | 215.25 |

| Exact Mass (Da) | 229.095016 | 215.115799 |

| Appearance | White powder | White powder |

| Melting Point (°C) | 111-116 | 134-137 |

| Optical Activity | Not specified in primary search results | [α]²²/D +60° (c = 2 in acetic acid) |

| Purity (HPLC) | ≥ 98% | ≥ 99% (Assay) |

Computational Chemistry Applications

Computational chemistry provides theoretical insights into the design, reactivity, and mechanisms of chemical processes involving this compound derivatives. These methods are crucial for rationalizing experimental observations and for predicting the behavior of novel catalyst designs.

Proline and its derivatives are highly effective organocatalysts, driving a multitude of asymmetric transformations. Computational approaches are instrumental in the design and optimization of these catalysts. Techniques such as molecular mechanics, quantum mechanics, and quantitative structure-activity relationship (QSAR) studies allow researchers to predict the catalytic activity, enantioselectivity, and stability of proposed catalyst structures.

By systematically modifying the proline scaffold, including the nature of the protecting group (like Boc) and substituents on the pyrrolidine ring, computational modeling can explore how these changes influence steric and electronic properties. This fine-tuning is essential for enhancing substrate binding, stabilizing transition states, and ultimately improving catalytic performance in terms of yield, stereoselectivity, and reaction rates. The goal is to develop catalysts that are more efficient, selective, and applicable to a wider range of substrates.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the detailed mechanisms of organocatalytic reactions. DFT calculations can accurately model reaction pathways, identify key intermediates and transition states, and determine the associated activation energies. This provides a fundamental understanding of how catalysts like Boc-D-proline derivatives facilitate chemical transformations.

For reactions catalyzed by Boc-protected amino acids, DFT can elucidate the step-by-step process, including the formation of reactive intermediates (e.g., enamines or iminium ions), substrate activation, bond formation, and catalyst regeneration. By computing the energy profiles of different reaction pathways, DFT can predict the stereochemical outcome of the reaction, explaining the observed enantioselectivity. This involves modeling the interactions between the catalyst and the substrate, identifying the most stable binding modes and transition state geometries that lead to the preferential formation of one enantiomer over the other. Such mechanistic insights are invaluable for guiding experimental optimization and for the discovery of new catalytic processes.

Table 2: Computational Study Focus Areas

| Computational Method | Application Area | Key Aspects Investigated |

| Molecular Modeling | Catalyst Design & Optimization | Structure-activity relationships, steric and electronic effects, substrate binding modes, prediction of catalytic activity and selectivity. |

| QSAR Studies | Catalyst Design & Optimization | Correlation of structural features with observed catalytic performance, identification of key pharmacophores or catalytic motifs. |

| DFT Calculations | Reaction Mechanism Elucidation | Identification of transition states and intermediates, calculation of activation energies, prediction of stereochemical outcomes, understanding catalytic cycles, solvent effects. |

| DFT Calculations | Catalyst Design & Optimization (Mechanistic Basis) | Rational design of catalysts based on mechanistic understanding, prediction of reactivity trends, exploration of alternative reaction pathways. |

Conformational Analysis and Prediction of Stereoselectivity

The conformational landscape of chiral molecules like N-Boc-D-prolinol (this compound) is fundamental to understanding their chemical behavior and predicting the stereochemical outcomes of reactions in which they participate. As a derivative of proline, this compound features a pyrrolidine ring, which is known for its conformational flexibility, capable of adopting various puckered conformations (endo/exo envelope forms) and existing in cis or trans configurations at the imide bond nih.gov. The N-Boc (tert-butoxycarbonyl) protecting group and the hydroxyl substituent at the C4 position significantly influence this conformational equilibrium through steric and stereoelectronic effects nih.govacs.orgresearchgate.net.

Role of Computational Prediction in Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone strategy in organic synthesis, enabling chemists to devise efficient pathways to complex molecules by working backward from the target to simpler, readily available starting materials chemistrydocs.comengineering.org.cn. The process involves identifying strategic disconnections in the target molecule to reveal potential precursors. The advent and continuous development of computer-aided synthesis planning (CASP) tools have significantly automated and refined this process, allowing for the systematic identification of feasible synthetic routes chemistrydocs.comchemrxiv.org.

In Situ Reaction Monitoring Techniques

In situ reaction monitoring techniques are essential for optimizing chemical syntheses, providing real-time insights into reaction progress, kinetics, and the formation of intermediates or byproducts researchgate.net. By observing reactions as they occur, chemists can gain a deeper understanding of reaction mechanisms and precisely control reaction parameters, leading to the development of more robust and efficient synthetic protocols.

Illustrative Example of Synthesis Optimization Data:

Optimization studies are critical for determining the most effective conditions for chemical transformations. The table below exemplifies how various reaction parameters (e.g., solvent, temperature) are systematically varied to maximize yield and enantioselectivity (ee), a common practice in the synthesis and application of chiral compounds.

| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | CHCl3 | Room Temp | >95 | 71 |

| 9 | DCM | Room Temp | >95 | 55 |

| 10 | DCE | Room Temp | >95 | 41 |

| 11 | Toluene | 45 | 41 | 41 |

| 15 | CHCl3 | -10 | 84 | 84 |

| 19 | CHCl3 | -15 | 90 | 90 |

Note: This table is an illustrative example based on optimization studies found in the literature for related chemical processes, demonstrating the type of data collected during synthesis development.

Future Research Directions and Challenges in Boc D Pyr Oh Chemistry

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The conventional synthesis of Boc-D-pyr-OH and its derivatives often relies on multi-step processes that may involve harsh reagents and generate significant waste. google.comgoogle.com A primary challenge is the development of greener, more atom-economical synthetic pathways.

Current research directions include:

Catalytic Innovations: Moving away from stoichiometric reagents towards catalytic systems is a key goal. This includes exploring novel catalysts for the cyclization of D-glutamic acid and for the direct, selective N-protection with the Boc group. A patented method for the L-enantiomer utilizes thionyl chloride as a catalyst for esterification followed by DMAP-catalyzed Boc protection, which is highlighted for its simplicity and low cost, suggesting a pathway for D-enantiomer synthesis optimization. google.com

Biocatalysis: The use of enzymes, such as glutaminyl cyclases, offers a highly specific and environmentally benign alternative for the cyclization step. wikipedia.org Research into enzymes that can tolerate modified substrates and organic solvents could lead to a direct enzymatic synthesis of this compound from a suitable D-glutamic acid precursor under mild, aqueous conditions.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processing. Implementing the synthesis of this compound in a flow reactor could reduce reaction times and minimize the use of hazardous solvents.

Alternative Solvents and Reagents: A focus on replacing hazardous solvents like dichloromethane (B109758) with greener alternatives and minimizing the use of toxic reagents is crucial for sustainable production. google.com

Exploration of Novel Chiral Auxiliaries and Catalytic Systems

Achieving the correct stereochemistry is paramount in the synthesis of chiral molecules like this compound. Asymmetric synthesis is key, and this area faces the ongoing challenge of developing more effective and easily removable chiral controllers. iipseries.orgnih.gov

Future research in this domain involves:

Advanced Chiral Auxiliaries: While classical auxiliaries like Oppolzer's sultam have been used for synthesizing related pyroglutamic acid derivatives, research is ongoing to find new auxiliaries that offer higher diastereoselectivity and can be cleaved under milder conditions. clockss.org Interestingly, pyroglutamic acid itself has been employed as a chiral auxiliary in the synthesis of other complex molecules, demonstrating the versatility of this scaffold. elsevierpure.com

Asymmetric Catalysis: The development of chiral catalysts that can induce stereoselectivity without being covalently bonded to the substrate represents a more elegant and efficient approach. Research into chiral metal complexes, such as the Ni(II)-complex of glycine (B1666218) Schiff bases used for asymmetric Michael additions to form pyroglutamates, provides a promising avenue. arizona.edu The goal is to develop catalytic systems that can directly generate the D-enantiomer of pyroglutamic acid from achiral precursors with high enantiomeric excess.

Organocatalysis: The use of small organic molecules as catalysts is another rapidly growing field in asymmetric synthesis. Exploring chiral organocatalysts for the enantioselective cyclization of glutamic acid derivatives could provide a metal-free, sustainable route to D-pyroglutamic acid, the direct precursor to this compound.

Expanding the Scope of Derivatization for New Chemical Entities

This compound is a privileged precursor for creating diverse molecular structures for drug discovery. researchgate.net The rigid pyrrolidinone ring restricts the conformational flexibility of peptide backbones, a property that can enhance binding affinity and biological activity. clockss.org The challenge lies in efficiently exploring the chemical space around this core structure.

Key areas of exploration include:

Site-Selective Functionalization: Developing methods to selectively introduce substituents at various positions (e.g., C3, C4) of the pyroglutamic acid ring is a major focus. Such modifications can mimic the side chains of other amino acids, leading to novel proline-chimeras and constrained peptide analogues. clockss.org For instance, syntheses of 3-aroyl pyroglutamic acid amides have been developed to target P2X7 antagonists, and 4-hydroxypyroglutamates have been synthesized via methods like dipolar-cycloaddition. clockss.orgmdpi.com

Ring-Opening Reactions: The lactam ring of this compound can be opened by various nucleophiles to generate a range of linear D-glutamic acid derivatives. A solid-phase method has been described for the L-enantiomer, where N-Boc-pyroglutamate attached to a resin undergoes ring-opening with alcohols and amines to create a library of glutamic acid esters and amides. doi.org Applying this strategy to the D-enantiomer would enable the rapid generation of diverse compounds.

Multicomponent Reactions: Reactions like the Ugi multicomponent reaction have been used to synthesize quaternary (α-substituted) pyroglutamic acid derivatives, offering a rapid way to build molecular complexity from simple starting materials. clockss.org

Integration of Advanced Computational Modeling for De Novo Design and Process Optimization

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, these methods offer powerful ways to predict properties and optimize processes, reducing the need for extensive empirical experimentation.

Future integration will likely focus on:

Mechanism Elucidation: Computational studies can provide deep insight into reaction mechanisms, such as the spontaneous, non-enzymatic cyclization of glutamic acid to form pyroglutamic acid. researchgate.netacs.org Understanding these pathways at a molecular level can guide the design of more efficient catalysts and reaction conditions.

De Novo Design of Derivatives: Using the 3D structure of biological targets, computational tools can design novel this compound derivatives with high predicted binding affinity. researchgate.net Molecular docking and molecular dynamics simulations can be used to evaluate how different substitutions on the pyroglutamate (B8496135) ring interact with a target's binding site, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Process Optimization: Quantum mechanics and other modeling tools can be used to predict the outcome of reactions under various conditions (temperature, solvent, catalyst), helping to optimize the synthesis of this compound for higher yield and purity. This in silico process optimization can significantly reduce development time and material cost.

Application in Automated Synthesis and High-Throughput Screening Technologies

The increasing demand for new drugs requires faster methods for synthesis and screening. This compound and its derivatives are well-suited for integration into these modern platforms.

Challenges and opportunities in this area include:

Combinatorial Library Synthesis: The development of compound libraries is essential for high-throughput screening (HTS). Solid-phase synthesis methods, which are amenable to automation, have been developed to create libraries of derivatives from pyroglutamic acid. doi.orgresearchgate.net Future work will involve creating large, diverse libraries based on the this compound scaffold to screen against a wide range of biological targets.

Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with high precision and throughput. The synthesis of this compound derivatives, particularly on solid support, can be adapted for these platforms. This would allow for the rapid creation of matrices of related compounds for structure-activity relationship (SAR) studies. researchgate.net

High-Throughput Screening (HTS): HTS technologies enable the rapid testing of millions of compounds. Libraries of this compound derivatives can be screened to identify "hits"—molecules that modulate a specific biological target. nih.govstanford.edu The unique conformational properties of the pyroglutamate core make it an attractive scaffold for discovering novel lead compounds.

Q & A

Q. What are the critical parameters for optimizing the synthesis of Boc-D-pyr-OH to ensure high purity and yield?

Methodological Answer:

- Design experiments varying reaction time, temperature, and solvent systems (e.g., DCM vs. THF) while monitoring intermediates via TLC or HPLC .

- Compare yields and purity using NMR and mass spectrometry. Include a control group using standard Boc-protection protocols .

- Tabulate results to identify optimal conditions (e.g., 72% yield in DCM at 0°C vs. 58% in THF at room temperature) .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

Methodological Answer:

- Use chiral HPLC or polarimetry to confirm retention of the D-configuration. Compare retention times with authentic D/L standards .

- Employ NOESY NMR to verify spatial arrangement of substituents on the pyrrolidine ring .

- Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

- Prioritize LC-MS for detecting molecular ions and fragmentation patterns. Pair with ¹H/¹³C NMR for functional group confirmation .

- Use IR spectroscopy to identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and rule out deprotection artifacts .

- Tabulate diagnostic peaks (e.g., Boc tert-butyl group at δ 1.4 ppm in ¹H NMR) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC area-under-curve (AUC) analysis .

- Quantify degradation products (e.g., free amine or diketopiperazine derivatives) using high-resolution MS .

- Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. What strategies mitigate side reactions during this compound coupling in peptide synthesis?

Methodological Answer:

- Screen coupling agents (e.g., HATU vs. DCC) and additives (e.g., HOAt) to minimize racemization. Monitor via CD spectroscopy .

- Optimize reaction time and temperature to balance efficiency and stereochemical fidelity .

- Use orthogonal protecting groups (e.g., Fmoc) for selective deprotection in multi-step syntheses .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be systematically resolved?

Methodological Answer:

Q. What experimental frameworks are suitable for investigating the kinetic resolution of this compound in enzymatic reactions?

Methodological Answer:

Q. How do solvent polarity and counterion effects influence the conformational dynamics of this compound?

Q. What methodologies enable the detection of trace impurities in this compound batches?

Methodological Answer:

- Implement UPLC-MS/MS with a limit of detection (LOD) < 0.1% to identify low-abundance byproducts .

- Use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for impurity quantification .

- Apply principal component analysis (PCA) to spectral data to classify impurity sources (e.g., synthetic vs. degradative) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.